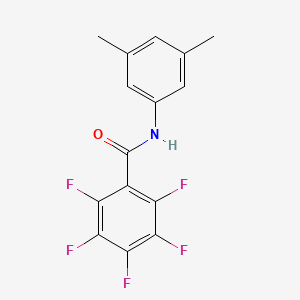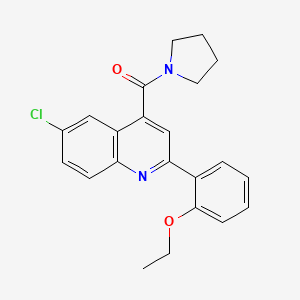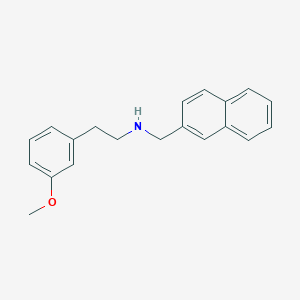![molecular formula C19H22N4O B4792326 N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4792326.png)
N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
描述
N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, also known as IPP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders.
科学研究应用
N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways such as the PI3K/Akt/mTOR pathway. Inflammation is another area where N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has shown promise, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
作用机制
N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects by inhibiting specific enzymes or proteins in various signaling pathways. For example, in cancer, N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide inhibits the PI3K/Akt/mTOR pathway by binding to the active site of the PI3K enzyme, thereby preventing its activation. In inflammation, N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of these cytokines. In neurological disorders, N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer, N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide inhibits cell proliferation and induces cell death by activating apoptosis. In inflammation, N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide reduces the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines such as IL-10. In neurological disorders, N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide reduces oxidative stress and inflammation and improves cognitive function.
实验室实验的优点和局限性
One of the advantages of using N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific enzymes or proteins. However, one limitation of using N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. One area of interest is the development of more potent and selective N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide analogs that can be used in clinical settings. Another area of interest is the investigation of the potential of N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide in combination therapy with other drugs to enhance its therapeutic effects. Additionally, the development of new drug delivery systems that can improve the solubility and bioavailability of N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is an important area for future research.
Conclusion:
In conclusion, N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a small molecule inhibitor that has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Its specificity for certain signaling pathways and its ability to inhibit specific enzymes or proteins make it a promising candidate for targeted therapy. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs for clinical use.
属性
IUPAC Name |
1,3,6-trimethyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-11(2)14-6-8-15(9-7-14)21-19(24)16-10-12(3)20-18-17(16)13(4)22-23(18)5/h6-11H,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRBOBVMTNKYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B4792260.png)

![5-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4792270.png)
![2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide](/img/structure/B4792284.png)


![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-pyridinylmethyl)benzamide](/img/structure/B4792304.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4792308.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4792314.png)
![2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4792331.png)
![2,3,4,5,6-pentamethyl-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4792339.png)
![N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4792346.png)
![5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B4792351.png)